4-Methylbenzamide 4-Methylbenzamide Mettler-Toledo calibration substance ME 30130597, p-toluamide is an analytical standard, ideal for use in the routine calibration of Mettler-Toledo melting point instrument. Its value is measured as a mean of 6 to 12 iterations using a Mettler-Toledo MP70 Excellence instrument that is calibrated with primary standards. The melting point determination is carried out by Capillary method in accordance with European Pharmacopeia (2.2.14.)

Brand Name: Vulcanchem
CAS No.: 619-55-6
VCID: VC21347532
InChI: InChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)
SMILES: CC1=CC=C(C=C1)C(=O)N
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol

4-Methylbenzamide

CAS No.: 619-55-6

Cat. No.: VC21347532

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Methylbenzamide - 619-55-6

CAS No. 619-55-6
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name 4-methylbenzamide
Standard InChI InChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)
Standard InChI Key UHBGYFCCKRAEHA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)N
Canonical SMILES CC1=CC=C(C=C1)C(=O)N
Appearance White Crystalline Powder or Needles
Melting Point 159-162 °C

Chemical Structure and Identification

4-Methylbenzamide is characterized by its distinctive chemical structure consisting of a benzene ring substituted with a methyl group at the para position relative to an amide functional group. This arrangement contributes to its unique chemical behavior and applications.

Basic Identification Data

ParameterValue
Chemical Name4-Methylbenzamide
Common Synonymsp-Toluamide, p-Methylbenzamide, p-Tolylamide
CAS Registry Number619-55-6
Molecular FormulaC₈H₉NO
Molecular Weight135.16 g/mol
IUPAC Standard InChIKeyUHBGYFCCKRAEHA-UHFFFAOYSA-N

The compound's structural configuration provides it with distinct chemical properties that make it valuable in various applications. The amide group (-CONH₂) provides hydrogen bonding capability while the methyl group contributes hydrophobic character to the molecule.

Structural Characteristics

4-Methylbenzamide belongs to the benzamide family, characterized by the presence of an amide group directly attached to a benzene ring. This structure is similar to benzamide but with a methyl substituent at the para position, which modifies its reactivity and physical properties compared to the unsubstituted parent compound. The presence of the electron-donating methyl group affects the electron distribution across the molecule, influencing its reactivity in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of 4-methylbenzamide are crucial for understanding its behavior in different environments and applications.

Physical Properties

PropertyValueReference
Physical AppearanceWhite crystalline powder or needles
Melting Point159-162°C or 161-163°C
Boiling Point270.4±19.0°C at 760 mmHg
Density1.1±0.1 g/cm³
Flash Point117.3±21.5°C
SolubilitySoluble in methanol
Storage ConditionsSealed in dry container at room temperature

The relatively high melting point of 4-methylbenzamide indicates significant intermolecular forces, likely due to hydrogen bonding between the amide groups of adjacent molecules. This property makes it a suitable candidate for use as a calibration standard in thermal analysis instrumentation .

Spectroscopic Data

Spectroscopic data provides valuable insights into the structural characteristics and purity of 4-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃):
δ = 7.99 (b, 1H), 7.76 (d, 2H, J = 6.8 Hz), 7.39-7.36 (m, 2H, J = 6.8 Hz), 6.02 (b, 2H), 2.09 (s, 3H) ppm

¹³C NMR (400 MHz, CDCl₃):
δ = 169.35, 142.54, 130.53, 129.25, 127.51, 21.48 ppm

Mass Spectrometry Data

Mass spectrum analysis shows a molecular ion peak (M⁺) at m/z = 135, confirming the molecular weight of the compound . This spectroscopic fingerprint is valuable for analytical identification and purity assessment.

Synthesis Methods

Various synthetic routes have been established for the preparation of 4-methylbenzamide, each with specific advantages depending on the starting materials and desired scale of production.

From 4-Methylbenzoic Acid

One common method involves the reaction of 4-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. This reaction typically proceeds under reflux conditions, and the product is purified by recrystallization. The reaction follows the general mechanism:

4-Methylbenzoic acid + NH₃ → 4-Methylbenzamide + H₂O

This method is particularly suitable for laboratory-scale synthesis due to its relatively straightforward procedure and readily available starting materials.

From 4-Methylbenzonitrile (Hydration)

Another significant synthetic route involves the hydration of 4-methylbenzonitrile, which can be accomplished through various conditions:

4-Methylbenzonitrile + H₂O → 4-Methylbenzamide

Gas chromatography analysis of this reaction shows the formation of 4-methylbenzamide with a retention time of 9.88 minutes . This method is particularly valuable for industrial applications due to its atom economy and potential for high yields.

Industrial Production Methods

In industrial settings, 4-methylbenzamide is often produced through the catalytic hydrogenation of 4-methylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions. The resulting amide is then purified through distillation or crystallization techniques.

This method is preferred for large-scale production due to its efficiency and economic advantages when optimized for industrial processes.

Chemical Reactivity

4-Methylbenzamide exhibits diverse chemical reactivity, making it valuable in synthetic organic chemistry.

Oxidation Reactions

The methyl group of 4-methylbenzamide can be oxidized to produce 4-methylbenzoic acid using oxidizing agents like potassium permanganate in alkaline medium. This transformation is particularly useful for the synthesis of carboxylic acid derivatives.

Reduction Reactions

Reduction of 4-methylbenzamide using strong reducing agents such as lithium aluminum hydride in anhydrous ether can yield 4-methylbenzylamine. This reaction involves the reduction of the amide group to an amine, which is a useful transformation in the synthesis of bioactive compounds.

Hydrogen Bonding and Crystal Structure

An interesting aspect of 4-methylbenzamide's reactivity is its hydrogen bonding capability. In crystal structures, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains, as observed in similar compounds like N-(2,6-dimethylphenyl)-4-methylbenzamide. This structural feature influences its physical properties and crystal packing arrangements .

Applications and Uses

4-Methylbenzamide finds applications across various industries due to its unique chemical properties.

In Organic Synthesis

4-Methylbenzamide serves as a valuable building block in organic synthesis, particularly in the preparation of more complex amide derivatives. It is used in the synthesis of p-toloyl isocyanate, which is an important intermediate in the production of polyurethanes and other polymeric materials .

In Analytical Chemistry

The compound is used as a calibration substance for Mettler-Toledo melting point instruments due to its well-defined melting point and high purity. This application highlights its importance in analytical chemistry for instrument calibration and standardization procedures .

In Pharmaceutical Research

4-Methylbenzamide and its derivatives are studied for potential pharmaceutical applications. The amide functional group is a common feature in many bioactive molecules, making 4-methylbenzamide a useful scaffold for medicinal chemistry research.

In Materials Science

Research indicates that 4-methylbenzamide has applications in the preparation of high-efficiency nitriding reagents, which are important in surface treatment processes for metals to improve hardness and wear resistance .

ParameterClassification
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H319 (Harmful if swallowed, Causes serious eye irritation)
Precautionary StatementsP305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing)

Comparative Analysis with Related Compounds

Understanding the properties of 4-methylbenzamide in relation to similar compounds provides valuable context for its applications and behavior.

CompoundMolecular FormulaMolecular WeightMelting PointKey Difference
4-MethylbenzamideC₈H₉NO135.16 g/mol159-162°CBase compound
BenzamideC₇H₇NO121.14 g/mol127-130°CLacks methyl group
4-Methoxy-N-methylbenzamideC₉H₁₁NO₂165.19 g/mol-Contains methoxy and N-methyl groups
N-Ethyl-4-methylbenzamideC₁₀H₁₃NO163.22 g/mol-Contains N-ethyl substitution
N-Isopropyl-4-methylbenzamideC₁₁H₁₅NO177.24 g/mol-Contains N-isopropyl substitution

This comparison reveals how structural modifications affect physical properties and potential applications. The presence of different substituents on the benzene ring or the nitrogen atom of the amide group significantly influences the compound's behavior and reactivity patterns .

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